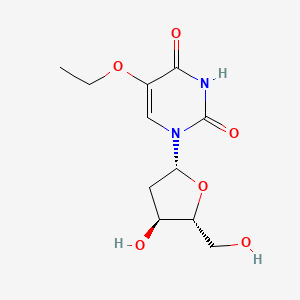

5-Ethoxy-2'-deoxyuridine

説明

Overview of Deoxyuridine Analogue Significance in Biological Research

Nucleoside analogues, synthetic compounds that mimic natural nucleosides, are fundamental tools in molecular biology and medicine. nih.gov Among these, analogues of deoxyuridine hold particular significance due to their structural similarity to thymidine (B127349), a key component of DNA. This similarity allows them to be recognized and processed by cellular and viral enzymes involved in DNA synthesis, leading to a range of biological effects.

The significance of deoxyuridine analogues spans several key areas:

Antiviral Therapeutics: A primary application of deoxyuridine analogues is in antiviral chemotherapy, particularly against DNA viruses like those in the herpes family. nih.govmdpi.com Many of these compounds are selectively phosphorylated by virus-encoded enzymes, such as thymidine kinase, which converts them into their active forms. pnas.org These activated analogues can then inhibit viral DNA polymerase, halting viral replication with greater potency than they affect the host cell's machinery.

Anticancer Agents: The principle of inhibiting DNA synthesis is also harnessed for cancer treatment. researchgate.net Because cancer cells are characterized by rapid and uncontrolled proliferation, they have a high demand for DNA precursors. Deoxyuridine analogues can be incorporated into the DNA of these rapidly dividing cells, leading to DNA damage and cell death. researchgate.net The well-known chemotherapeutic agent 5-Fluorouracil (B62378) (FUra), which is metabolically converted to a deoxyuridine nucleotide, functions by inhibiting thymidylate synthase, an essential enzyme for DNA synthesis. nih.govnih.gov

Molecular Biology Research Tools: Beyond therapeutic applications, deoxyuridine analogues are invaluable for studying fundamental cellular processes. For instance, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) is widely used to label newly synthesized DNA in proliferating cells. apexbt.comtocris.com Unlike older methods, EdU can be detected with a simple and robust "click chemistry" reaction, allowing researchers to visualize cell division, track cell populations, and isolate nascent DNA for further analysis. nih.govresearchgate.net This has provided critical insights into DNA replication, DNA repair mechanisms, and cell cycle regulation. nih.gov

Historical Development of 5-Substituted Pyrimidine (B1678525) Nucleosides

The field of nucleoside analogue research was significantly advanced by the exploration of modifications at the C-5 position of the pyrimidine ring. researchgate.netbenthamdirect.com This line of inquiry began in earnest in the 1960s with the discovery that 5-iodo-2'-deoxyuridine (Idoxuridine) possessed antiviral activity against Herpes simplex virus (HSV), making it one of the first effective antiviral agents. nih.govnih.gov

This initial success spurred decades of research into creating new derivatives with improved potency and selectivity. The nature of the chemical group attached to the C-5 position was quickly identified as a critical determinant of the compound's biological activity. nih.gov Key developments in this area include:

5-Ethyl-2'-deoxyuridine (EUdR): Discovered to have promising activity against several strains of herpes simplex virus. pasteur.ac.ir

(E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine or BVDU): Emerged as a highly potent and selective inhibitor of HSV-1 and Varicella-zoster virus (VZV). nih.govpnas.org

5-Vinyl-2'-deoxyuridine (B1214878): Also showed significant activity against HSV. nih.govnih.gov

5-(2-chloroethyl)-2'-deoxyuridine (CEDU): A potent derivative that proved effective in animal models against HSV-1 infections. nih.gov

This systematic exploration, which included synthesizing analogues with various alkyl, alkenyl, and halogenated substituents, established that even subtle changes to the C-5 side chain could dramatically alter a compound's interaction with viral and cellular enzymes, thereby influencing its therapeutic potential. researchgate.netbenthamdirect.comnih.gov

Identification and Initial Characterization of 5-Ethoxy-2'-deoxyuridine as a Research Compound

This compound (EOdU) was identified and characterized as a novel pyrimidine analogue in a 1995 study aimed at enhancing the efficacy of the established anticancer drug 5-fluorouracil (FUra). nih.gov The rationale for its development stemmed from the observation that the therapeutic activity of FUra, when combined with interferon-alpha (IFN-α) for treating colorectal cancer, was potentially limited. IFN-α boosts the levels of the enzyme thymidine phosphorylase (TP), which plays a role in converting FUra to its active, cytotoxic forms. However, the efficiency of this enzymatic reaction depends on the availability of a deoxyribose donor. nih.gov

Researchers synthesized and screened a series of 5-substituted 2'-deoxyuridine (B118206) analogues to find a compound that could act as an effective cosubstrate for thymidine phosphorylase without exhibiting significant toxicity itself. nih.gov

Initial characterization of this compound revealed several key properties:

It was found to be a substrate for the transferase reaction of thymidine phosphorylase. nih.gov

The compound itself demonstrated little to no direct cytotoxicity in human colon carcinoma cell lines. nih.gov

Most importantly, EOdU was shown to potentiate the cytotoxic effects of FUra. It selectively increased the intracellular concentration of 5-fluoro-dUMP, the primary active metabolite of FUra, which in turn enhanced the inhibition of thymidylate synthase, a critical enzyme for DNA synthesis. nih.gov

In vivo experiments using nude mice with human colon carcinoma (HT-29) xenografts confirmed the potential of this combination therapy. The triple combination of EOdU, FUra, and IFN-α resulted in significant tumor regression and a greater delay in tumor growth compared to treatments involving the drugs alone or in pairs. nih.gov

| Treatment Group | Median Time to Reach 4x Initial Tumor Volume (Days) | Tumor Growth Delay (Days) |

|---|---|---|

| Saline Control | 15 | - |

| FUra | 22 | 7 |

| FUra + IFN-α | 29 | 14 |

| FUra + EOdU | 25 | 10 |

| FUra + IFN-α + EOdU | 43 | 28 |

Structure

2D Structure

3D Structure

特性

分子式 |

C11H16N2O6 |

|---|---|

分子量 |

272.25 g/mol |

IUPAC名 |

5-ethoxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H16N2O6/c1-2-18-7-4-13(11(17)12-10(7)16)9-3-6(15)8(5-14)19-9/h4,6,8-9,14-15H,2-3,5H2,1H3,(H,12,16,17)/t6-,8+,9+/m0/s1 |

InChIキー |

RWJGXFUGIXPYLD-NBEYISGCSA-N |

異性体SMILES |

CCOC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |

正規SMILES |

CCOC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

同義語 |

5-EOdU 5-ethoxy-2'-deoxyuridine 5-ethoxy-dUrd |

製品の起源 |

United States |

Synthetic Methodologies for 5 Ethoxy 2 Deoxyuridine and Analogues

Established Synthetic Pathways for 5-Substituted 2'-Deoxyuridines

The synthesis of 5-substituted 2'-deoxyuridines, a class of compounds to which 5-Ethoxy-2'-deoxyuridine belongs, often relies on the modification of pre-existing nucleoside scaffolds. These methods provide a foundation for creating a diverse range of derivatives.

Regiospecific Addition Reactions to the 5,6-Olefinic Bond of 5-Ethyl-2'-deoxyuridine Precursors

A key strategy for introducing functionality at the 5-position of the uracil (B121893) ring involves regiospecific addition reactions to the double bond between carbons 5 and 6. This approach is particularly useful for synthesizing 5-alkoxy derivatives from vinyl-substituted precursors.

For instance, 5-(1-alkoxy-2-iodoethyl) and 5-(1-ethoxy-2,2-diiodoethyl) derivatives of 2'-deoxyuridine (B118206) can be synthesized through the reaction of (E)-5-(2-iodovinyl)-2'-deoxyuridine or 5-vinyl-2'-deoxyuridine (B1214878) with iodine monochloride in the presence of an alcohol like ethanol (B145695). wiley.com This reaction proceeds via a regiospecific addition across the C-5 vinyl substituent, leading to the desired alkoxy- and iodo-substituted ethyl group at the 5-position. wiley.com The regiospecificity of this addition is consistent with the formation of an unsymmetrical bridged halonium ion intermediate. wiley.com

Similarly, the addition of hypohalous acids (HOX, where X is Br or Cl) to the vinyl group of 5-vinyl-2'-deoxyuridine has been used to create 5-(1-hydroxy-2-haloethyl) derivatives. These can then be converted to the corresponding 5-(1-methoxy-2-haloethyl) derivatives by treatment with methanolic sulfuric acid. nih.gov Another approach involves the reaction of 5-vinyl-2'-deoxyuridine with ceric ammonium (B1175870) nitrate (B79036) and sodium azide (B81097) in aqueous acetonitrile (B52724) to yield 5-(1-hydroxy-2-azidoethyl)-2'-deoxyuridine. nih.govnih.gov

Esterification Strategies for Derivative Synthesis

Esterification is a versatile method for synthesizing derivatives of 5-substituted 2'-deoxyuridines, allowing for the introduction of a wide variety of functional groups. This strategy often involves the reaction of a carboxylic acid with a hydroxyl group on the nucleoside, typically at the 5'-position or on a substituent at the 5-position of the uracil ring.

A convenient, high-yield synthetic route has been developed for 5-tethered carborane-containing pyrimidine (B1678525) nucleosides, which involves the esterification of E-5-(2-carboxyvinyl)-2'-deoxyuridine. tandfonline.com This method allows for the attachment of a flexible hydrocarbon chain with an ester linkage to the 5-position of the deoxyuridine. tandfonline.com The synthesis begins with the hydrolysis of a methyl ester precursor to yield the free carboxylic acid, which is then used to create various carborane-containing esters. tandfonline.com

Challenges and Innovations in the Synthesis of 5-Alkoxy-2'-deoxyuridine Derivatives

The synthesis of 5-alkoxy-2'-deoxyuridine derivatives is not without its challenges. Issues such as controlling stereochemistry and developing methods for radiolabeling require innovative solutions.

Considerations for Diastereomeric Purity

A significant challenge in the synthesis of 5-alkoxy-2'-deoxyuridine derivatives is the potential for creating diastereomers. When a new chiral center is introduced at the 1-position of the 5-substituent, the resulting product can be a mixture of two diastereomers (R and S configurations).

For example, the synthesis of 5-(1-alkoxy-2-iodoethyl)-2'-deoxyuridine derivatives by the reaction of a C-5 vinyl substituent with iodine monochloride and an alcohol results in a 1:1 mixture of two diastereomers. wiley.com These diastereomers, differing in configuration at the 1- and/or 2-positions of the side chain, often prove difficult to separate by standard chromatographic techniques like thin-layer or column chromatography. wiley.com Similarly, the synthesis of 5-(1-methoxy-2-haloethyl) derivatives from the corresponding hydroxyl derivatives yields a mixture of diastereomers, and detailed separation methods are not always described. nih.gov The stereoselective synthesis of the biologically active β-isomers of some nucleoside analogues can be achieved through a stereoselective base coupling reaction involving in situ complexation of a cyclic precursor with a Lewis acid. google.com

Radiochemical Synthesis Approaches

The development of radiolabeled versions of 5-alkoxy-2'-deoxyuridine derivatives is crucial for their use in diagnostic imaging and metabolic studies. The introduction of a radionuclide must be strategically planned within the synthetic route.

Key considerations for radiochemical synthesis include:

Introduction of the radionuclide: The radioactive isotope must be introduced via a readily accessible labeled precursor. iaea.org

Reaction speed: The synthetic steps following the introduction of the radioisotope must be rapid to be compatible with the half-life of the nuclide. iaea.org

Purification: Efficient purification methods are necessary to isolate the desired radiolabeled compound. iaea.org

For example, the synthesis of [¹⁸F]-5-fluorouridine has been developed as a probe for measuring RNA synthesis. iaea.org Guidance for designing and synthesizing positron-emitting tracers can be drawn from studies using carbon-14 (B1195169) and tritium-labeled compounds. iaea.org

Novel Synthetic Routes for this compound Development

Research continues to explore novel and more efficient synthetic routes for this compound and its analogues. One such route involves the reaction of 5-(1-methoxy-2-iodoethyl)-2'-deoxyuridine with hydrogen in the presence of a palladium on carbon (Pd/C) catalyst in ethanol. This reaction yields 5-(1-methoxyethyl)-2'-deoxyuridine as the major product, alongside 5-ethyl-2'-deoxyuridine. nih.gov While this specific example leads to a methoxy (B1213986) derivative, the underlying principle of catalytic hydrogenation of a haloethyl precursor presents a potential pathway for the synthesis of 5-ethoxy derivatives.

Further innovation in this area includes the use of organopalladium intermediates derived from uridine (B1682114) and 2'-deoxyuridine for coupling with olefins, providing a general method for creating C-5 substituted pyrimidine nucleosides. acs.org

Enzymatic Interactions and Metabolic Fate of 5 Ethoxy 2 Deoxyuridine

5-Ethoxy-2'-deoxyuridine as a Substrate for Thymidine (B127349) Phosphorylase (TP)

This compound (EOdU) has been identified as a novel substrate for thymidine phosphorylase (TP), an enzyme that plays a crucial role in the salvage pathway of pyrimidine (B1678525) nucleosides. nih.gov TP catalyzes the reversible phosphorolysis of thymidine and 2'-deoxyuridine (B118206) to their respective bases and 2'-deoxyribose-1-phosphate. researchgate.net The interaction of EOdU with this enzyme is of significant interest due to its potential to modulate the activity of chemotherapeutic agents. nih.gov

Thymidine phosphorylase recognizes its substrates, including a variety of 5-substituted 2'-deoxyuridines, through specific interactions within its active site. researchgate.netnih.gov The catalytic efficiency of TP for these substrates is significantly influenced by the nature of the substituent at the 5-position of the pyrimidine ring. nih.gov

Research has established a quantitative structure-activity relationship (QSAR) that correlates the catalytic efficiency of TP for various 5-substituted 2'-deoxyuridines with the inductive field constant, F. nih.gov This constant is a measure of the electrostatic effect of the substituent. This relationship indicates that the electronic properties of the 5-substituent are a key determinant in substrate binding and/or the catalytic step. The enzyme's active site accommodates these analogs, and the reaction proceeds through a proposed α-oxacarbenium-like transition state. researchgate.net The binding of the deoxyribosyl moiety and the pyrimidine base is stabilized by a network of amino acid residues that form hydrogen bonds and other non-covalent interactions with the substrate.

This compound serves as a substrate specifically for the deoxyribosyl transferase reaction catalyzed by TP. nih.gov In this reaction, the deoxyribose moiety is transferred from a donor nucleoside, such as EOdU, to an acceptor pyrimidine base. This is distinct from the more common phosphorolytic reaction. The transferase activity of TP allows EOdU to act as a donor of 2'-deoxyribose-1-phosphate, which can then be utilized in the activation of other compounds. For example, EOdU can provide the deoxyribose group for the conversion of 5-fluorouracil (B62378) (FUra) to 5-fluoro-2'-deoxyuridine (B1346552), a critical step in its metabolic activation. nih.gov While EOdU is confirmed as a substrate for this transferase reaction, specific kinetic parameters such as Kcat and Km are not detailed in the available literature. nih.govnih.gov

Modulation of Nucleotide Metabolism by this compound

This compound has been shown to modulate the intracellular pools of deoxyribonucleotides, particularly in the context of combination chemotherapy. nih.gov When used alongside 5-fluorouracil (FUra), EOdU selectively increases the cellular concentration of 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). nih.gov FdUMP is a potent inhibitor of thymidylate synthase, an essential enzyme for the de novo synthesis of thymidine monophosphate (dTMP) and subsequent DNA synthesis. By enhancing the levels of FdUMP, EOdU potentiates the inhibitory effect of FUra on thymidylate synthase activity, thereby disrupting the normal balance of deoxyribonucleotide pools required for DNA replication and repair. nih.gov

As a 5-substituted 2'-deoxyuridine analog, this compound is a substrate for enzymatic cleavage by pyrimidine nucleoside phosphorylases, which include thymidine phosphorylase and uridine (B1682114) phosphorylase. nih.gov These enzymes cleave the glycosidic bond, separating the 5-substituted base from the deoxyribose sugar moiety. The susceptibility of 5-substituted deoxyuridines to these phosphorylases is a critical aspect of their metabolism and can influence their biological activity and therapeutic efficacy. nih.gov The interaction is governed by the structure-activity relationships that dictate substrate specificity for this class of enzymes. nih.gov

Preclinical Pharmacokinetic Profiles in Animal Models

The in vivo behavior of nucleoside analogs like this compound is crucial for determining their therapeutic potential. Animal models, particularly murine models, are instrumental in elucidating their pharmacokinetic properties.

Pharmacokinetic studies of the closely related compound 5-ethyl-2'-deoxyuridine (EDU) in male Balb-C mice have shed light on its behavior in a biological system. Following intravenous administration, the concentration of EDU in the blood was found to be consistent with a two-compartment kinetic model. nih.gov This model suggests that the drug distributes from the central compartment (blood) to a peripheral compartment (tissues) before being eliminated.

Key pharmacokinetic parameters for EDU in mice reveal a rapid distribution and elimination. The distribution half-life was determined to be very short at 1.4 ± 0.7 minutes, indicating swift movement from the bloodstream into the tissues. nih.gov The elimination half-life was substantially longer at 24.1 ± 2.9 minutes. nih.gov The mean residence time (MRT) of EDU in mice was 25.8 ± 4.9 minutes. nih.gov

Oral administration of EDU in mice demonstrated a bioavailability of 49%. nih.gov The peak blood concentration (Cmax) was 2.4 ± 0.2 micrograms per gram of blood, which was reached at 31.1 ± 1.2 minutes (Tmax) post-administration. nih.gov The absorption profile after oral dosing was best described by a one-compartment model. nih.gov A significant observation was the higher area under the curve (AUC) of the metabolite 5-ethyluracil (EU) after oral administration compared to intravenous administration. nih.gov This suggests that EDU undergoes degradation by phosphorylases in the gastrointestinal tract or during its first pass through the liver (presystemic metabolism). nih.gov

| Pharmacokinetic Parameter | Value (for 5-ethyl-2'-deoxyuridine in Mice) | Route of Administration |

|---|---|---|

| Distribution Half-Life (t½α) | 1.4 ± 0.7 min | Intravenous |

| Elimination Half-Life (t½β) | 24.1 ± 2.9 min | Intravenous |

| Mean Residence Time (MRT) | 25.8 ± 4.9 min | Intravenous |

| Bioavailability | 49% | Oral |

| Maximum Blood Concentration (Cmax) | 2.4 ± 0.2 µg/g | Oral |

| Time to Maximum Concentration (Tmax) | 31.1 ± 1.2 min | Oral |

A significant challenge in the therapeutic application of nucleoside analogs is their limited ability to cross the blood-brain barrier (BBB). This is often due to their low lipophilicity and the absence of specific transporters in the brain. pasteur.ac.ir To overcome this, prodrug strategies are employed to enhance brain uptake. One such approach involves increasing the lipophilicity of the parent compound.

A relevant example is the development of (+)-Trans-(5R,6R)-5-bromo-6-ethoxy-5-ethyl-5,6-dihydro-2'-deoxyuridine [(5R,6R)-BEEDU], a potential brain-targeted prodrug of EDU. pasteur.ac.ir This compound was synthesized by the regiospecific addition of bromoethoxyethane to the 5,6-double bond of EDU. pasteur.ac.ir This modification significantly increases the lipophilicity, as indicated by the partition coefficient (log P). The log P of (5R,6R)-BEEDU is 0.04, whereas the log P of EDU is -1.09. pasteur.ac.ir

In vitro studies with (5R,6R)-BEEDU demonstrated its conversion to the active parent drug, EDU. Incubation with rat whole blood and brain homogenate resulted in a 53% and 16% conversion to EDU, respectively. pasteur.ac.ir Following intravenous injection in rats, (5R,6R)-BEEDU was rapidly converted to EDU. pasteur.ac.ir

A biodistribution study using a radiolabeled version of the prodrug, [4-¹⁴C]-(5R,6R)-BEEDU, in Balb/c mice showed significantly higher radioactivity levels in the brain at 8, 18, and 30 minutes post-injection compared to the administration of [4-¹⁴C]-EDU. pasteur.ac.ir This indicates that the increased lipophilicity of the prodrug facilitated greater penetration across the blood-brain barrier. The study also noted higher radioactivity levels in the liver, suggesting a higher hepatic extraction of the prodrug compared to EDU. pasteur.ac.ir

| Compound | Partition Coefficient (log P) | Brain Radioactivity Levels (relative to parent drug) |

|---|---|---|

| 5-ethyl-2'-deoxyuridine (EDU) | -1.09 | Baseline |

| (5R,6R)-5-Bromo-6-Ethoxy-5-Ethyl-5,6-Dihydro-2'-deoxyuridine [(5R,6R)-BEEDU] | 0.04 | Significantly Higher at 8, 18, and 30 min post-injection |

Molecular and Cellular Mechanisms of Action of 5 Ethoxy 2 Deoxyuridine

Potentiation of Antimetabolite Activity

5-Ethoxy-2'-deoxyuridine (EOdU) is a pyrimidine (B1678525) analogue that has been identified as a potent modulator of the antitumor activity of the antimetabolite 5-fluorouracil (B62378) (FUra). nih.gov Its primary mechanism does not rely on direct cytotoxicity but rather on its ability to enhance the metabolic activation of FUra, particularly in combination with biological response modifiers like interferon. nih.gov

Interferons can increase the expression and activity of the enzyme thymidine (B127349) phosphorylase (TP). nih.gov This enzyme is crucial as it catalyzes the conversion of FUra to its corresponding deoxyribonucleotide, a key step in its activation pathway. nih.gov However, the efficiency of this conversion in intact cells can be limited by the availability of a necessary cosubstrate, deoxyribose-1-phosphate. nih.gov this compound was developed to serve as an effective donor of this deoxyribose group through the transferase activity of thymidine phosphorylase. nih.gov Research has shown EOdU itself to have minimal direct cytotoxicity. nih.gov

The potentiation of 5-fluorouracil's (FUra) activity by this compound (EOdU) is directly linked to its role as a substrate for thymidine phosphorylase (TP). nih.gov The enzyme TP facilitates a transferase reaction where the deoxyribose moiety from EOdU is transferred to FUra. nih.gov This reaction leads to the formation of 5-fluoro-2'-deoxyuridine (B1346552) (FUdR), which is then phosphorylated by thymidine kinase to its active form, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). mdpi.com

By providing a ready supply of the deoxyribose group, EOdU overcomes a rate-limiting step in the metabolic activation of FUra. nih.gov This results in a selective and significant increase in the intracellular concentration of FdUMP in cancer cells, particularly those where TP levels are elevated, for instance, by interferon treatment. nih.gov

The increased cellular levels of 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) lead to a more profound inhibition of its target enzyme, thymidylate synthase (TS). nih.gov Thymidylate synthase is a critical enzyme in the de novo synthesis of pyrimidines, as it catalyzes the methylation of deoxyuridine monophosphate (dUMP) to produce deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. nih.gov FdUMP acts as a suicide inhibitor of thymidylate synthase, forming a stable ternary complex with the enzyme and the folate cofactor 5,10-methylenetetrahydrofolate, which effectively halts the catalytic cycle and arrests DNA synthesis. nih.govnih.gov

By increasing the availability of the inhibitor FdUMP, this compound (EOdU) significantly enhances the inhibitory effect of 5-fluorouracil (FUra) on thymidylate synthase activity. nih.gov This enhanced inhibition translates to greater antitumor efficacy. In vivo studies using human colon carcinoma (HT-29) xenografts in nude mice demonstrated that the triple combination of EOdU, FUra, and interferon-alpha 2a resulted in tumor regressions and a significantly greater delay in tumor growth compared to treatments involving FUra alone or in combination with either EOdU or interferon. nih.gov Specifically, tumors in the triple-combination group were 72% smaller than those in the control group. nih.gov A similar potentiation was observed with a related analogue, 5-propynyloxy-2'-deoxyuridine. nih.gov

| Treatment Group | Relative Tumor Size Reduction (%) | Key Finding |

|---|---|---|

| EOdU + FUra + IFN-alpha 2a | 72% | Produced tumor regressions and significant growth delay. nih.gov |

| FUra + IFN-alpha 2a | Less than triple combination | Demonstrated less efficacy than the three-drug combination. nih.gov |

| FUra + EOdU | Less than triple combination | Showed modulating activity but was less effective than the triple therapy. nih.gov |

| FUra or IFN alone | Less than triple combination | Significantly less effective than the combination therapies. nih.gov |

Interactions with DNA Repair Pathways (e.g., homologous recombination repair in cell lines)

Given the absence of evidence for direct DNA damage, such as strand breaks or adducts, caused by this compound, its interactions with DNA repair pathways like homologous recombination have not been a focus of investigation. Cellular responses to this compound are dominated by its metabolic effects related to the potentiation of 5-fluorouracil, which ultimately leads to cell death via inhibition of DNA synthesis rather than through the induction of repairable DNA lesions by this compound itself. nih.govnih.gov Cells deficient in homologous recombination repair are known to be highly sensitive to agents that cause DNA double-strand breaks, a property not demonstrated for this compound in the reviewed sources. niph.go.jp

Comparative Analysis with Other 5-Substituted Deoxyuridine Analogs (e.g., EdU, 5-Ethyl-2'-deoxyuridine)

This compound (EOdU) operates primarily as a modulator of chemotherapy rather than a direct cytotoxic agent. Its principal mechanism involves serving as a substrate for the enzyme thymidine phosphorylase (TP). nih.govaacrjournals.org In the context of cancer therapy, particularly in combination with 5-fluorouracil (FUra), EOdU acts as a donor of the deoxyribose group. nih.gov Thymidine phosphorylase catalyzes the conversion of FUra to 5-fluoro-2'-deoxyuridine (FUdR), a crucial activation step. By providing the necessary cosubstrate, EOdU enhances the metabolic activation of FUra, leading to increased intracellular levels of the active metabolite 5-fluoro-dUMP (FdUMP). nih.govaacrjournals.org This, in turn, potentiates the inhibition of thymidylate synthase, a key enzyme in DNA synthesis and repair. nih.govaacrjournals.org Notably, EOdU itself exhibits minimal to no direct cytotoxicity. nih.gov

5-Ethynyl-2'-deoxyuridine (B1671113) (EdU) , in contrast, is a thymidine analog designed for a different purpose: the detection and analysis of DNA synthesis and cell proliferation. tocris.comjenabioscience.com Its mechanism is based on its incorporation into newly synthesized DNA during the S-phase of the cell cycle, where it replaces thymidine. jenabioscience.comwikipedia.org The defining feature of EdU is the terminal alkyne group at the 5-position. This ethynyl (B1212043) group allows for a highly specific and efficient bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". wikipedia.orglumiprobe.com This reaction covalently attaches a fluorescently labeled azide (B81097) to the EdU incorporated within the DNA, enabling sensitive detection without the need for harsh DNA denaturation methods required for older analogs like BrdU. wikipedia.orgnih.gov While a powerful research tool, high concentrations of EdU can be cytotoxic, inducing DNA damage, cell cycle arrest, and apoptosis. tocris.comwikipedia.org

5-Ethyl-2'-deoxyuridine (EUdR) is another analog with a distinct profile, primarily recognized for its antiviral properties, particularly against Herpes simplex virus (HSV). sigmaaldrich.compasteur.ac.ir Similar to other antiherpetic nucleoside analogs, its mechanism is believed to involve phosphorylation by viral and/or cellular kinases to its triphosphate form. This active metabolite can then interfere with viral DNA polymerase, inhibiting viral replication. bibliotekanauki.pl Beyond its antiviral role, EUdR has been shown to inhibit the division of leukemic tumor cells and can act as a modulator for 5-fluorouracil by reducing its catabolism, thereby increasing its plasma and intratumoral concentrations. sigmaaldrich.com

Other 5-substituted analogs further illustrate this structure-function diversity. For instance, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) is a potent and highly selective inhibitor of herpes simplex virus type 1 (HSV-1) replication. pnas.org Its selectivity stems from its efficient phosphorylation by the virus-encoded thymidine kinase, but not significantly by host cell kinases. bibliotekanauki.plpnas.org In contrast, 5-Iodo-2'-deoxyuridine (IdUrd) , another antiherpetic agent, is incorporated into viral DNA as a thymidine analog, disrupting DNA function and replication.

The following table provides a comparative summary of the key mechanistic features of EOdU, EdU, and EUdR.

| Feature | This compound (EOdU) | 5-Ethynyl-2'-deoxyuridine (EdU) | 5-Ethyl-2'-deoxyuridine (EUdR) |

|---|---|---|---|

| Primary Molecular Target/Mechanism | Substrate for thymidine phosphorylase (TP); acts as a deoxyribose donor. nih.govaacrjournals.org | Incorporated into DNA during S-phase; ethynyl group allows for "click chemistry" detection. jenabioscience.comwikipedia.org | Inhibits viral DNA polymerase after phosphorylation; modulates 5-FU catabolism. sigmaaldrich.combibliotekanauki.pl |

| Primary Cellular Outcome | Potentiation of 5-fluorouracil cytotoxicity by enhancing its metabolic activation to FdUMP. nih.govaacrjournals.org | Enables labeling and detection of proliferating cells. High doses induce DNA damage and apoptosis. tocris.comnih.gov | Inhibition of viral replication; antiproliferative effects in some tumor cells. sigmaaldrich.compasteur.ac.ir |

| Primary Application | Experimental chemotherapy modulator. nih.govaacrjournals.org | Cell proliferation assays in vitro and in vivo. tocris.comwikipedia.org | Antiviral agent; experimental 5-FU modulator. sigmaaldrich.compasteur.ac.ir |

| Interaction with DNA Synthesis | Indirectly enhances inhibition of thymidylate synthase by potentiating FUra. nih.gov | Directly incorporates into newly synthesized DNA as a thymidine analog. jenabioscience.com | Inhibits viral DNA synthesis via its triphosphate metabolite. bibliotekanauki.pl |

| Requirement for Activation | Does not require phosphorylation for its primary mechanism as a TP substrate. nih.gov | Requires phosphorylation to the triphosphate form for incorporation by DNA polymerases. | Requires phosphorylation to its active triphosphate form. sigmaaldrich.combibliotekanauki.pl |

Preclinical Investigations in Biological Models Using 5 Ethoxy 2 Deoxyuridine

In Vitro Cellular Research Models

Research conducted on human colon carcinoma cell lines, such as HT-29, has established that 5-Ethoxy-2'-deoxyuridine (EOdU) functions as a novel substrate for the enzyme thymidine (B127349) phosphorylase (TP). nih.gov In these in vitro settings, EOdU itself was observed to have minimal to no direct cytotoxic effect on the cancer cells. nih.gov Its primary role identified in these studies is not as a direct anticancer agent but as a facilitator of the metabolic activation of other drugs. nih.gov The significance of EOdU lies in its ability to act as a deoxyribose donor in the transferase reaction catalyzed by thymidine phosphorylase. nih.gov

The therapeutic potential of EOdU becomes evident when co-administered with modulating agents like interferon (IFN) and the chemotherapeutic drug 5-fluorouracil (B62378) (FUra). nih.gov Clinical studies have shown that the combination of FUra and IFN-alpha is effective in treating advanced colorectal cancer. nih.gov The biochemical basis for this synergy involves the induction of thymidine phosphorylase (TP) by interferon. nih.gov

Treatment of human colon carcinoma cells with IFN has been shown to cause a significant increase in both TP messenger RNA (mRNA) levels and TP enzyme activity, with one study noting a five-fold and eight-fold increase, respectively. nih.gov Since TP is the enzyme that catalyzes the initial step in converting FUra to its active cytotoxic metabolites, such as 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), its induction by IFN is a key mechanism for enhancing FUra's antitumor effects. nih.govnih.gov

However, the availability of the necessary cosubstrate for TP can be a rate-limiting factor in this process within intact cells. nih.gov EOdU addresses this limitation by serving as an effective substrate and deoxyribose donor for the TP-mediated reaction. nih.gov When used in combination with FUra and IFN, EOdU was found to selectively increase the cellular levels of FdUMP, enhance the inhibition of thymidylate synthase activity by FUra, and ultimately potentiate the cytotoxicity of the FUra and IFN combination in human colon carcinoma cells. nih.gov

Table 1: In Vitro Effects of this compound in Human Colon Carcinoma Cells

| Experimental Condition | Observation | Scientific Implication | Reference |

| EOdU alone | Little to no direct cytotoxicity. | EOdU is not a standalone cytotoxic agent. | nih.gov |

| IFN Treatment | 5-fold increase in TP mRNA; 8-fold increase in TP enzyme activity. | IFN upregulates the key enzyme for FUra activation. | nih.gov |

| EOdU + FUra + IFN | Enhanced FdUMP levels; increased inhibition of thymidylate synthase; potentiated cytotoxicity. | EOdU serves as a crucial cosubstrate, overcoming a rate-limiting step and amplifying the antitumor effect of the FUra/IFN combination. | nih.gov |

In Vivo Xenograft Models in Immunodeficient Mice

The efficacy of EOdU as a modulating agent was further tested in vivo using immunodeficient nude mice bearing xenografts of human colon carcinoma cells (HT-29). nih.gov These models are crucial for evaluating antitumor activity in a more complex biological system that mimics human tumor growth. nih.govmdpi.com In these studies, the combination therapy of EOdU with FUra and IFN-alpha 2a was compared against various control groups, including saline, FUra alone, FUra with IFN, and FUra with EOdU. nih.gov

The results were significant: the triple-combination therapy (EOdU + FUra + IFN-alpha 2a) produced tumor regressions and a markedly greater delay in tumor growth compared to all other treatment groups. nih.gov Specifically, tumors in the animals receiving the triple combination were 72% smaller than those in the saline-treated control group, demonstrating a powerful potentiation of the antitumor effect. nih.gov

Table 2: Tumor Growth Modulation in HT-29 Xenograft Model

| Treatment Group | Outcome | Reference |

| FUra + IFN-alpha 2a | Less effective than the triple combination. | nih.gov |

| FUra + EOdU | Less effective than the triple combination. | nih.gov |

| FUra or IFN alone | Less effective than the triple combination. | nih.gov |

| EOdU + FUra + IFN-alpha 2a | Produced tumor regressions; 72% smaller tumors compared to saline control; significantly greater growth delay. | nih.gov |

Studies on the biodistribution of compounds structurally related to EOdU, such as 5-ethyl-2'-deoxyuridine (EDU) and its prodrugs, have been conducted in mice to understand their accumulation in various tissues. oup.comnih.gov A biodistribution study using a radiolabeled version of a potential brain-targeted prodrug of EDU, (+)-trans-(5R,6R)-5-bromo-5-ethyl-6-ethoxy-5,6-dihydro-2'-deoxyuridine [(5R,6R)-BEEDU], was performed in Balb/c mice. pasteur.ac.ir

The results showed that this prodrug provided significantly higher levels of radioactivity in brain samples at 8, 18, and 30 minutes post-injection compared to the levels observed after injecting the parent compound, [4-¹⁴C]-EDU. pasteur.ac.ir The study also noted that the liver samples had higher radioactivity levels after the injection of the prodrug relative to EDU, suggesting a greater hepatic extraction of the 5,6-dihydro derivative. pasteur.ac.ir Another study investigating EDU itself showed a rapid distribution into the liver and lung immediately following injection. oup.com

Structure Activity Relationship Sar Studies in the 5 Substituted Deoxyuridine Series

Influence of 5-Position Substituents on Biological Activity

Modifications at the 5-position of the uracil (B121893) base are a cornerstone of designing novel nucleoside analogues with therapeutic potential. The size, electronics, and hydrophobicity of the substituent are critical determinants of biological efficacy.

The introduction of alkoxy and haloalkyl groups at the 5-position has yielded compounds with significant antiviral and antitumor properties. The presence of these groups can enhance binding to target enzymes and influence the metabolic stability of the nucleoside.

Alkoxy Modifications: Alkoxy groups, such as the ethoxy group in 5-Ethoxy-2'-deoxyuridine (EOdU), can serve as effective substituents. EOdU itself has been identified as a substrate for thymidine (B127349) phosphorylase (TP), an enzyme that can be induced by interferon. nih.gov In this role, EOdU acts as a deoxyribose donor, potentiating the activity of anticancer drugs like 5-fluorouracil (B62378) (FUra) in human colon carcinoma cells. nih.gov The mechanism involves the TP-catalyzed conversion of FUra to its active metabolites, which is enhanced by the presence of EOdU. nih.gov Other alkoxy derivatives, like 5-(1-methoxyethyl)-2'-deoxyuridine, have demonstrated antiviral activity against Herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), with potency comparable to 5-ethyl-2'-deoxyuridine (EDU). nih.gov

Haloalkyl Modifications: Combining alkoxy and halogen functionalities has led to potent antiviral agents. For instance, compounds like 5-(1-methoxy-2-bromoethyl)-2'-deoxyuridine and 5-(1-methoxy-2-chloroethyl)-2'-deoxyuridine have been tested against HSV-1. nih.gov The introduction of a halogen atom to the alkyl side chain can significantly impact activity. A series of 5-[1-(2-haloethoxy-2-iodoethyl)]-2′-deoxyuridines were synthesized and evaluated as inhibitors of HSV-1. tandfonline.com These studies help elucidate how the interplay between the alkoxy group and the halogen atom affects the molecule's interaction with viral enzymes. nih.govtandfonline.com The well-known antiviral agent Brivudine, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), highlights the success of halogenated vinyl substituents. nih.gov

| Compound/Modification | Target/Assay | Biological Activity/Finding |

| This compound (EOdU) | Thymidine Phosphorylase (TP) | Substrate for TP; potentiates the cytotoxicity of 5-Fluorouracil in IFN-treated colon carcinoma cells. nih.gov |

| 5-(1-Methoxyethyl)-2'-deoxyuridine | HSV-1, HSV-2 | As active as 5-ethyl-2'-deoxyuridine (EDU) against HSV-1 and HSV-2. nih.gov |

| 5-(1-Methoxy-2-bromoethyl)-2'-deoxyuridine | HSV-1 | Investigated as a potent antiviral agent. nih.gov |

| 5-(2-Chloroethyl)-2'-deoxyuridine | HSV | Exhibits selective in vitro and in vivo activity. a2bchem.com |

| (E)-5-(2-Bromovinyl)-2'-deoxyuridine (BVDU) | HSV-1, VZV | Highly potent and selective antiviral agent. nih.gov |

The length and bulk of the substituent at the 5-position are critical factors that govern the interaction between the nucleoside analogue and its target enzyme.

Side Chain Length: Systematic studies have shown that there is often an optimal side chain length for maximal biological activity. In a series of 5-alkynyl dUMP analogues designed as inhibitors for mycobacterial thymidylate synthase (ThyX), the length of the alkynyl chain was varied. researchgate.netscispace.com Similarly, for 5-alkyloxymethyl-2'-deoxyuridine monophosphates, a derivative with a long undecyloxymethyl chain (C11) was found to be an effective inhibitor of M. tuberculosis ThyX, with an IC50 value of 8.32 μM. nih.gov This suggests that a long, hydrophobic side chain can favorably occupy a binding pocket in the enzyme.

Steric Hindrance: While longer chains can be beneficial, excessive steric bulk can be detrimental to activity. This is because the substituent may physically clash with amino acid residues in the enzyme's active site, preventing proper binding. sci-hub.se For example, structure-activity relationship studies on anti-herpes agents indicated that larger substituents at the C-1 position of the 5-side chain of 2'-deoxyuridine (B118206) may not be well tolerated by the viral enzymes, leading to low antiviral activity. tandfonline.com When bulky phenyl groups were introduced at the 5-position, the substitution pattern on the phenyl ring itself had a large influence; a 5-(4-fluorophenyl) analogue showed good activity against ThyX, whereas a 5-(3-methoxyphenyl) analogue was inactive, demonstrating that subtle changes in steric and electronic properties can have a major impact. scispace.com

| Compound/Modification | Target Enzyme | IC50 / Activity |

| 5-(Cyanovinyl)-dUMP | M. tuberculosis ThyX | 7.4 μM scispace.com |

| 5-(4-Fluorophenyl)-dUMP | M. tuberculosis ThyX | 10 μM scispace.com |

| 5-(3-Methoxyphenyl)-dUMP | M. tuberculosis ThyX | Inactive scispace.com |

| 5-(Alkynyl)-dUMP analogue (5a) | M. tuberculosis ThyX | 0.91 μM researchgate.net |

| 5-Undecyloxymethyl-dUMP (3b) | M. tuberculosis ThyX | 8.32 μM nih.gov |

Stereochemical Considerations at the 5,6-Positions and their Functional Implications

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in drug action, as enzymes and receptors are chiral environments. nih.gov When the double bond between C5 and C6 of the uracil ring is reduced, as in the formation of 5,6-dihydro derivatives, new chiral centers can be created at these positions.

For instance, the reaction of 5-ethyl-2'-deoxyuridine (EDU) with bromine in ethanol (B145695) results in the addition of a bromo group at C5 and an ethoxy group at C6. pasteur.ac.ir This creates two new chiral centers, leading to the formation of diastereomers: (+)-trans-(5R,6R)-5-Bromo-6-ethoxy-5-ethyl-5,6-dihydro-2'-deoxyuridine and (-)-trans-(5S,6S)-5-Bromo-6-ethoxy-5-ethyl-5,6-dihydro-2'-deoxyuridine. pasteur.ac.ir These diastereomers are distinct chemical compounds with different spatial arrangements. pasteur.ac.ir

Such stereochemical differences can have profound functional implications. The two enantiomers of a chiral drug can exhibit different pharmacology, with one being active and the other inactive, or they may have different metabolic profiles. nih.gov The specific (R) or (S) configuration at the C5 and C6 positions dictates how the analogue fits into the active site of a target enzyme. An incorrect stereochemical configuration can lead to a complete loss of biological activity due to steric clashes or the inability to form key hydrogen bonds. nih.gov Therefore, the synthesis and biological evaluation of individual stereoisomers are essential for understanding their mechanism of action and for developing more selective and potent therapeutic agents.

Ribose Moiety Modifications and Their Influence on Enzyme Recognition

Common modifications include changes at the 2'-position. Introducing an electronegative group like fluorine can have a significant impact. A 2'-fluoro (2'-F) modification generally enhances binding affinity and provides resistance to nuclease degradation. frontiersin.org The stereochemistry of the fluorine is critical: a 2'-fluoro in the ribo position (2'-F-RNA) favors a C3'-endo sugar pucker, characteristic of A-form DNA and RNA, while a fluorine in the ara position (2'-F-ANA) favors a C2'-endo pucker, typical of B-form DNA. researchgate.net This conformational preference is a key determinant for recognition by enzymes; for example, RNA polymerases typically recognize substrates with a C3'-endo pucker.

Other important ribose modifications include:

2'-O-Methyl (2'-O-Me) and 2'-O-Methoxyethyl (2'-MOE) : These modifications also lock the sugar into a C3'-endo conformation, increasing binding affinity and nuclease resistance. frontiersin.orgnih.gov

Locked Nucleic Acid (LNA) : In LNA, the ribose ring is "locked" into the C3'-endo conformation by a methylene (B1212753) bridge connecting the 2'-oxygen to the 4'-carbon. This pre-organized structure often leads to a dramatic increase in binding affinity to target nucleic acids. frontiersin.org

5'-Modifications : Functionalization at the 5'-position of the ribose can also influence activity. Studies on 5-fluoro-2'-deoxyuridine (B1346552) (FdU) showed that adding a methyl or trifluoromethyl group at the 5'-position created stereoisomers (5'(R) and 5'(S)) with differing abilities to inhibit thymidylate synthase (TS). acs.org This highlights that even modifications outside the core ring structure can profoundly affect enzyme recognition. acs.org

These modifications are critical in the development of therapeutic oligonucleotides (e.g., antisense agents) and nucleoside analogues, as they directly influence the compound's pharmacokinetics and pharmacodynamics by altering enzyme recognition and metabolic stability. nih.govbiorxiv.org

Analytical and Characterization Techniques for 5 Ethoxy 2 Deoxyuridine Research

Chromatographic Methods (HPLC, TLC) for Purity Assessment and Quantification

Chromatographic methods are fundamental in the synthesis and analysis of 5-Ethoxy-2'-deoxyuridine, ensuring the purity of the compound and quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC) is the principal technique for assessing the purity of EOdU and its derivatives. Purity is often determined to be ≥95% or ≥98% by HPLC analysis. sigmaaldrich.comvwr.com Reverse-phase HPLC is a common mode of separation. For instance, in the analysis of related 5-substituted deoxyuridines, separations can be achieved on C18 columns. pasteur.ac.irnih.gov A typical HPLC system for such analyses would consist of a pump, an injector, a variable wavelength UV detector, and a data processing unit. pasteur.ac.ir The quantification of thymidine (B127349) and deoxyuridine in biological samples, a process analogous to what would be required for EOdU, has been successfully performed using HPLC with UV detection at 267 nm. nih.gov For the separation of similar nucleoside analogues, gradient elution with a mobile phase consisting of aqueous buffers and an organic modifier like acetonitrile (B52724) or methanol (B129727) is frequently employed. pasteur.ac.ird-nb.info

Thin-Layer Chromatography (TLC) serves as a rapid and convenient method for monitoring the progress of chemical reactions during the synthesis of EOdU and its precursors. pasteur.ac.irtandfonline.com For example, in the synthesis of related bromo-ethoxy-deoxyuridine diastereomers, TLC analysis on silica (B1680970) gel plates was used to determine the completion of the reaction. pasteur.ac.ir The separated spots on the TLC plate can be visualized under UV light, and their retention factor (Rf) values can be compared to that of a standard to identify the product and any remaining starting materials.

Table 1: Chromatographic Conditions for Analysis of Deoxyuridine Analogs

| Technique | Stationary Phase | Mobile Phase Example | Application | Reference |

|---|---|---|---|---|

| HPLC | Reverse-Phase C18 | Water:Acetonitrile (75:25, v/v) | Separation and purification of diastereomers | pasteur.ac.ir |

| HPLC | Reverse-Phase C18 | Gradient of 0.1 M TEAA and Acetonitrile | Purification of modified oligonucleotides | d-nb.info |

| TLC | Silica Gel | Chloroform:Methanol (95:5, v/v) | Purification of diastereomers | pasteur.ac.ir |

Spectroscopic Techniques (e.g., NMR, Mass Spectrometry) for Structural Elucidation

Spectroscopic techniques are critical for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure.

¹H NMR spectra are used to identify the protons in the molecule. For deoxyuridine analogs, characteristic signals include the anomeric proton (H-1') of the deoxyribose ring, the H-6 proton of the uracil (B121893) base, and the protons of the sugar moiety and any substituents at the C5 position. tandfonline.com For the ethoxy group of EOdU, one would expect to see a triplet for the methyl protons and a quartet for the methylene (B1212753) protons.

¹³C NMR spectra reveal the carbon framework of the molecule. For 5-alkynyl-2'-deoxyuridines, characteristic signals are observed for the carbons of the uracil ring (C2, C4, C5, C6) and the deoxyribose sugar (C1', C2', C3', C4', C5'). nih.gov The ethoxy group in EOdU would show distinct signals for its two carbons. The chemical shifts are sensitive to the electronic environment of each carbon atom. oregonstate.edu

Mass Spectrometry (MS) is used to determine the molecular weight of EOdU and to gain information about its elemental composition and fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique commonly used for nucleoside analysis, often showing a prominent pseudomolecular ion peak such as [M+H]⁺ or [M+Na]⁺. d-nb.info This allows for the confirmation of the expected molecular mass of the synthesized compound.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations | Purpose |

|---|---|---|

| ¹H NMR | Signals for uracil (H-6), deoxyribose (H-1', H-2', etc.), and ethoxy group (triplet and quartet) protons. | Structural confirmation and assignment of protons. |

| ¹³C NMR | Signals for all carbons in the uracil, deoxyribose, and ethoxy moieties. | Elucidation of the carbon skeleton. |

| Mass Spec (ESI) | Peak corresponding to the molecular ion (e.g., [M+H]⁺, [M+Na]⁺) confirming the molecular weight. | Molecular weight determination and formula confirmation. |

Radiotracer Methodologies for Metabolic and Distribution Studies (e.g., [¹⁴C]-labeling)

Radiolabeling of this compound is a powerful tool for studying its metabolic fate and biodistribution in vitro and in vivo.

[¹⁴C]-Labeling is a common strategy for tracking the molecule within a biological system. For related compounds like 5-ethyl-2'-deoxyuridine (EDU), [4-¹⁴C]-EDU has been synthesized from [¹⁴C]-BaCO₃. pasteur.ac.ir The resulting radiolabeled compound can then be used in various studies. For instance, the biodistribution of [4-¹⁴C]-labeled 5-bromo-6-ethoxy-5,6-dihydro-2'-deoxyuridine has been studied in mice, where radioactivity levels in different tissues such as the brain, liver, and blood were measured over time. pasteur.ac.ir Tissue samples can be processed, and the amount of radioactivity is quantified using a liquid scintillation counter. pasteur.ac.ir This approach provides crucial information on the absorption, distribution, metabolism, and excretion (ADME) of the compound. medkoo.com

These studies are essential for understanding the pharmacokinetic profile of a drug candidate. For example, similar studies with [¹⁴C]-labeled prodrugs of 5-ethyl-2'-deoxyuridine have been used to determine their bioavailability and pharmacokinetic parameters in mice. medkoo.com

Cell-Based Assays for Studying DNA Synthesis and Replication

Cell-based assays are vital for evaluating the biological effects of this compound, particularly its impact on DNA synthesis and cell proliferation. A closely related analogue, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), is widely used for this purpose, and the methodologies are directly applicable to the study of EOdU. wikipedia.orgthermofisher.comjenabioscience.com

EdU is a thymidine analog that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle. wikipedia.orgthermofisher.com Its presence in the DNA can be detected with high sensitivity using a "click" chemistry reaction, where a fluorescently labeled azide (B81097) reacts with the ethynyl (B1212043) group of the incorporated EdU. thermofisher.comnih.gov This method offers several advantages over the traditional 5-bromo-2'-deoxyuridine (B1667946) (BrdU) assay, as it does not require harsh DNA denaturation steps, leading to better preservation of cellular structures and allowing for easier multiplexing with other antibody-based staining. thermofisher.com

These assays can be used to:

Quantify cell proliferation: By measuring the percentage of EdU-positive cells in a population using flow cytometry or fluorescence microscopy. nih.gov

Analyze cell cycle kinetics: In combination with a DNA content stain like DAPI, EdU labeling can precisely identify cells in the G1, S, and G2/M phases of the cell cycle. thermofisher.com

Assess cytotoxicity: The effect of long-term exposure to the nucleoside analog on cell viability and cell cycle progression can be monitored. nih.gov

Studies have compared EdU and BrdU incorporation in various cell lines, such as SK-BR-3 and BT474 breast cancer cells, to evaluate their effects on cell cycle kinetics and viability. nih.gov Such comparative analyses would be crucial to characterize the biological profile of EOdU.

Enzyme Activity Assays (e.g., Thymidine Phosphorylase, Thymidylate Synthase)

Enzyme assays are crucial for understanding the mechanism of action of this compound, particularly its interaction with enzymes involved in pyrimidine (B1678525) metabolism.

Thymidine Phosphorylase (TP) Assay: this compound has been identified as a novel substrate for the transferase reaction of thymidine phosphorylase. nih.gov TP is an enzyme that catalyzes the reversible phosphorolysis of thymidine and deoxyuridine. creative-enzymes.com The activity of TP can be measured by monitoring the formation of the respective pyrimidine base from the nucleoside substrate. nih.gov In the context of EOdU, its ability to act as a deoxyribose donor for TP is a key aspect of its biological function. nih.gov Assays can be performed using cell extracts or purified enzyme, and the products can be quantified by methods such as HPLC. nih.gov Research has shown that interferon can induce TP enzyme activity in human colon carcinoma cells, a factor that is relevant to the action of EOdU. nih.gov

Thymidylate Synthase (TS) Assay: Thymidylate synthase is a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP) and is a target for some anticancer drugs. google.comwikipedia.org The inhibitory effect of compounds on TS activity can be evaluated. The interaction of EOdU with the TS pathway has been studied, where it was found to enhance the inhibitory effect of 5-fluorouracil (B62378) (FUra) on TS activity by selectively increasing the cellular levels of 5-fluoro-dUMP. nih.gov The activity of TS is typically measured by monitoring the conversion of deoxyuridine monophosphate (dUMP) to dTMP.

Table 3: Enzymes Interacting with this compound and Related Analogs

| Enzyme | Role in Nucleoside Metabolism | Interaction with EOdU/Analogs | Assay Principle | Reference |

|---|---|---|---|---|

| Thymidine Phosphorylase (TP) | Catalyzes reversible phosphorolysis of thymidine/deoxyuridine. | EOdU is a substrate for the transferase reaction. | Monitoring the formation of the pyrimidine base from the nucleoside. | nih.govcreative-enzymes.com |

| Thymidylate Synthase (TS) | Catalyzes the synthesis of dTMP from dUMP. | EOdU potentiates the inhibition of TS by FUra. | Measuring the conversion of dUMP to dTMP. | nih.govwikipedia.org |

Future Research Perspectives on 5 Ethoxy 2 Deoxyuridine

Elucidation of Additional Molecular Targets and Pathways

The principal established molecular interaction of 5-Ethoxy-2'-deoxyuridine is its role as a cosubstrate for thymidine (B127349) phosphorylase, an enzyme that catalyzes the conversion of 5-fluorouracil (B62378) (FUra) to its active forms. nih.gov In this reaction, EOdU provides the deoxyribose group for the enzymatic transformation of FUra.

Future research should prioritize the identification of other potential molecular targets and metabolic pathways influenced by EOdU. While it has been shown to have minimal direct cytotoxicity, a comprehensive understanding of its metabolic fate is crucial. nih.gov Investigations could explore whether EOdU or its metabolites interact with other key enzymes in nucleotide synthesis and salvage pathways. For instance, studies on related 5-substituted 2'-deoxyuridine (B118206) analogs have revealed interactions with enzymes such as thymidine kinase (TK) and DNA polymerases. bibliotekanauki.plharvard.edu It would be valuable to determine if EOdU can be phosphorylated by cellular kinases (like cytosolic TK1 or mitochondrial TK2) and subsequently incorporated into DNA, or if it acts as an inhibitor of these enzymes. bibliotekanauki.pl Understanding these potential off-target interactions is essential for a complete characterization of its cellular activity.

Exploration of Novel Combinatorial Research Strategies

A significant finding is the ability of EOdU to potentiate the antitumor activity of 5-fluorouracil (FUra), particularly when used in a triple combination with interferon-alpha (IFN-α). nih.govsciopen.com Research has demonstrated that IFN-α increases the expression and activity of thymidine phosphorylase in cancer cells. nih.gov EOdU then serves as an efficient deoxyribose donor for this upregulated enzyme, enhancing the metabolic activation of FUra to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), which in turn inhibits thymidylate synthase more effectively. nih.gov This synergistic interaction has been shown to produce significant tumor growth delay in preclinical models compared to treatments with FUra and IFN-α alone. nih.gov

Building on this successful proof-of-concept, future research should explore other novel combinatorial strategies. This could involve pairing EOdU with:

Other Inducers of Thymidine Phosphorylase: Investigating other agents known to upregulate TP expression to see if they can replicate or enhance the synergistic effect seen with interferon.

Different Fluoropyrimidines: Testing the potentiation effect of EOdU on other fluoropyrimidine drugs, such as capecitabine, which is itself a prodrug that is ultimately converted to 5-fluorouracil, partly via thymidine phosphorylase.

Inhibitors of DNA Repair: Since some nucleoside analogs can induce DNA damage, combining EOdU-potentiated FUra therapy with inhibitors of DNA repair pathways could represent a strategy to overcome drug resistance. tocris.com

Table 1: Investigated Combinatorial Strategy for this compound

| Component | Role in Combination | Research Finding | Citation |

|---|---|---|---|

| Interferon-alpha (IFN-α) | Upregulator of Enzyme Expression | Increases thymidine phosphorylase (TP) mRNA and enzyme activity in human colon carcinoma cells. | nih.gov |

| This compound (EOdU) | Enzyme Cosubstrate | Acts as a deoxyribose donor for TP, facilitating the activation of 5-fluorouracil. | nih.gov |

| 5-Fluorouracil (FUra) | Antimetabolite Drug | Converted by TP to active forms that inhibit thymidylate synthase and disrupt DNA synthesis. | nih.govsciopen.com |

| Combined Effect | Synergistic Antitumor Activity | The triple combination leads to enhanced levels of active FdUMP, increased inhibition of thymidylate synthase, and significantly greater tumor growth delay in xenograft models. | nih.gov |

Development of Advanced Prodrugs for Targeted Delivery in Research Models

A prodrug is an inactive or less active molecule that is converted into an active drug within the body. mdpi.com This approach can be used to improve properties such as membrane permeability and targeted delivery. mdpi.comblumberginstitute.org For nucleoside analogs, which are often polar, prodrug strategies can enhance transport across cellular membranes. nih.gov

Future research could focus on designing and synthesizing advanced prodrugs of this compound to optimize its delivery and activity in preclinical models. Potential strategies include:

Ester Prodrugs: Creating aliphatic 5'-esters of EOdU. Studies on other deoxyuridine analogs, such as 5-iodo-2'-deoxyuridine, have shown that modifying the 5'-hydroxyl group with ester linkages can improve corneal membrane permeability. nih.gov The stability and enzymatic hydrolysis rate of these prodrugs can be tuned by altering the linker. acs.org

Phosphate (B84403) Prodrugs (ProTide Technology): A more advanced strategy involves masking the phosphate group of a nucleoside monophosphate to create a "ProTide". acs.org This approach delivers the monophosphate form of the analog directly into the cell, bypassing the often inefficient and rate-limiting initial phosphorylation step by nucleoside kinases. acs.org Developing a ProTide of EOdU-monophosphate could be a powerful way to ensure its efficient conversion to the necessary deoxyribose-1-phosphate for the thymidine phosphorylase reaction.

Applications in Advanced Biological Probes and Imaging Agents

Certain modified nucleosides have become invaluable tools for molecular biology research. A prime example is 5-Ethynyl-2'-deoxyuridine (B1671113) (EdU), a thymidine analog with a terminal alkyne group. tocris.comwikipedia.org EdU is incorporated into the DNA of proliferating cells and can be detected with high sensitivity and specificity by reacting it with a fluorescent azide (B81097) via copper-catalyzed "click chemistry". wikipedia.orgjenabioscience.comnih.gov This method avoids the harsh DNA denaturation required for BrdU detection, allowing for better preservation of cellular structures and compatibility with other fluorescent labels. nih.gov

Inspired by the success of EdU, a forward-looking research goal would be to develop derivatives of this compound for use as biological probes. This would involve synthesizing new versions of EOdU that incorporate a reactive moiety, such as an alkyne or an azide, suitable for bioorthogonal ligation reactions. Such a probe could potentially be used to:

Trace the metabolic activity of thymidine phosphorylase in living cells or tissues.

Develop novel imaging agents to visualize tumors with high TP expression.

Create tools for affinity purification to identify new binding partners and interacting proteins.

Further Investigation into Specific Enzyme-Analog Interactions (e.g., detailed kinetic and structural studies)

While this compound is known to be a substrate for thymidine phosphorylase, a deeper, quantitative understanding of this interaction is needed. nih.gov Future research should undertake detailed biochemical and structural studies to fully characterize this enzyme-analog relationship.

Kinetic Studies: Detailed enzyme kinetic assays are necessary to determine key parameters of EOdU as a substrate for thymidine phosphorylase. These include:

Michaelis-Menten constant (Km): To quantify the binding affinity of EOdU for the enzyme's active site.

Maximum velocity (Vmax): To measure the maximum rate of the enzymatic reaction. Comparing these kinetic parameters with those of the natural substrate, thymidine, would provide a precise measure of EOdU's efficiency as a cosubstrate. Similar kinetic studies have been instrumental in characterizing the substrate specificity of other herpesviral thymidine kinases for various nucleoside analogs. harvard.edu

Structural Studies: To visualize the interaction at an atomic level, structural biology techniques are indispensable.

X-ray Crystallography or Cryo-electron Microscopy (Cryo-EM): Determining the high-resolution structure of thymidine phosphorylase co-crystallized with EOdU would reveal the precise orientation of the analog within the active site.

Nuclear Magnetic Resonance (NMR) and Electron-Nuclear Double Resonance (ENDOR) Spectroscopy: These techniques can provide insights into the dynamic interactions between the analog and the enzyme in solution. acs.org

These studies would elucidate the specific hydrogen bonds and other molecular forces that govern the binding and catalytic processing of EOdU, providing a rational basis for the design of even more potent and specific modulators of thymidine phosphorylase activity.

Table 2: Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | EOdU |

| 5-Fluorouracil | FUra |

| 5-Fluoro-2'-deoxyuridine monophosphate | FdUMP |

| Interferon-alpha | IFN-α |

| Capecitabine | |

| 5-Iodo-2'-deoxyuridine | IDU |

| 5-Ethynyl-2'-deoxyuridine | EdU |

| 5-Bromo-2'-deoxyuridine (B1667946) | BrdU |

| Thymidine |

Q & A

Q. What are the recommended safety protocols for handling 5-Ethoxy-2'-deoxyuridine in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE):

- Storage: Store desiccated at -20°C in tightly sealed containers to prevent degradation .

- Environmental Controls: Avoid drainage contamination; use absorbent materials for spills .

- Hygiene: Wash hands before breaks and after handling; avoid eating/drinking in lab areas .

Q. How can this compound be incorporated into DNA synthesis assays?

Methodological Answer:

- Metabolic Labeling: Similar to 5-Ethynyl-2'-deoxyuridine (EdU), cells are incubated with this compound during S-phase. The ethoxy group may replace thymidine in replicating DNA .

- Detection: While EdU uses click chemistry (Cu-catalyzed azide-alkyne cycloaddition) , 5-Ethoxy derivatives may require antibody-based methods (e.g., monoclonal anti-bromodeoxyuridine antibodies if cross-reactivity exists) .

Q. What analytical techniques quantify this compound incorporation in DNA?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS): Quantifies nucleoside metabolites with high specificity. Use stable isotope-labeled internal standards for accuracy .

- Immunofluorescence: If antibodies cross-react, fix cells and denature DNA for antibody binding (e.g., anti-BrdU protocols) .

- Comparative Table:

| Method | Sensitivity | Throughput | Requirements | Reference |

|---|---|---|---|---|

| LC-MS | High (nM range) | Low | Expensive equipment | |

| Immunofluorescence | Moderate | High | Antibody validation required |

Advanced Research Questions

Q. How should researchers design experiments to account for metabolic interference of this compound?

Methodological Answer:

- Pathway Inhibition: Co-treat with thymidine phosphorylase inhibitors (e.g., tipiracil) to block this compound catabolism into toxic metabolites .

- Control Groups: Include cells treated with:

- Dose Optimization: Perform cytotoxicity assays (e.g., Cell-Titer Glo) across concentrations (1–100 µM) to identify non-toxic ranges .

Q. How can contradictions in cytotoxicity data across cell lines be resolved?

Methodological Answer:

Q. How to integrate this compound with other proliferation markers in co-staining experiments?

Methodological Answer:

- Sequential Staining:

- Optimization Steps:

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。